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Compound of Interest

Compound Name: 3,3-Dimethylmorpholine

Cat. No.: B1315856

Introduction

3,3-Dimethylmorpholine is a heterocyclic organic compound that serves as a versatile
building block and intermediate in various industrial sectors. Its unique structural features,
including the morpholine ring and gem-dimethyl group, impart specific physicochemical
properties that are leveraged in the synthesis of pharmaceuticals, agrochemicals, and specialty
chemicals. This document provides detailed application notes, experimental protocols for
analogous compounds, and an overview of the relevant biological pathways for researchers,
scientists, and drug development professionals.

Physicochemical Properties of 3,3-
Dimethylmorpholine

A summary of the key physicochemical properties of 3,3-Dimethylmorpholine is presented in
the table below. These properties are crucial for its application in chemical synthesis and
formulation.
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Property Value Reference
Molecular Formula CeH13NO [1112]

Molar Mass 115.17 g/mol [1]

Boiling Point 143-144 °C [3]
Refractive Index 1.4472 (at 20 °C) [3]

CAS Number 59229-63-9 [11[2]

Application in Agrochemicals: Synthesis of
Fungicides

3,3-Dimethylmorpholine and its analogs, such as 2,6-dimethylmorpholine, are key
intermediates in the synthesis of morpholine fungicides. A prominent example is
Fenpropimorph, a systemic fungicide used to control a variety of fungal diseases in crops.

Application Note: Synthesis of Fenpropimorph

Fenpropimorph is synthesized via a reductive amination reaction between 2,6-
dimethylmorpholine and 4-tert-butylphenyl isobutyraldehyde. The morpholine moiety is crucial
for the compound's fungicidal activity. Although the following protocol uses 2,6-
dimethylmorpholine, a similar approach can be considered for 3,3-dimethylmorpholine to
generate novel fungicide candidates.

Experimental Protocol: Synthesis of Fenpropimorph (using 2,6-dimethylmorpholine)
This protocol is adapted from a general industrial synthesis process.

Materials:

o 4-tert-butylphenyl isobutyraldehyde

e 2,6-dimethylmorpholine

o Palladium on carbon (Pd/C) catalyst
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e Hydrogen gas (H2)
e Solvent (e.g., methanol, ethanol)
Procedure:

 In a suitable reaction vessel, dissolve 4-tert-butylphenyl isobutyraldehyde and 2,6-
dimethylmorpholine in the chosen solvent.

e Add the Pd/C catalyst to the mixture.
e Pressurize the vessel with hydrogen gas.

 Stir the reaction mixture at a controlled temperature and pressure for a specified duration to
allow for reductive amination to occur.

» Upon completion of the reaction (monitored by techniques such as TLC or GC), filter the
catalyst from the reaction mixture.

* Remove the solvent under reduced pressure.
e The crude product can be purified by vacuum distillation to yield Fenpropimorph.
Quantitative Data:

A patent for a similar synthesis of Fenpropimorph reports a high reaction yield.[4]
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Mechanism of Action: Inhibition of Sterol Biosynthesis

Fenpropimorph inhibits the biosynthesis of ergosterol, an essential component of fungal cell
membranes. Specifically, it targets the enzymes sterol Al4-reductase and sterol A8 - A7-
isomerase. This disruption of the sterol pathway leads to the accumulation of toxic sterol

precursors and ultimately inhibits fungal growth.

Multiple

Squalene |—>| Lanosterol | SteDS
g > Sterol Al4-reductase
=~ Inhibition-

Fenpropimorph
(Fungicide) ittt Tahibition ~~"""""

Sterol A8~ A7-isomerase

" Fungal Cell Membrane
Intermediate Sterols |—>| Ergosterol (Structural Integrity)

Click to download full resolution via product page
Fenpropimorph inhibits key enzymes in the fungal ergosterol biosynthesis pathway.

Toxicity Data for Fenpropimorph:
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Organism Test Value Reference
Rainbow trout LC50 5.15 mg ai/L [6]
Green algae EC50 0.327 mg ai/L [6]
Daphnia magna EC50 12.24 mg ai/L [6]

Application in Pharmaceuticals: Synthesis of Kinase
Inhibitors for Cancer Therapy

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated
into drug candidates to improve their pharmacokinetic properties and target engagement. 3,3-
Dimethylmorpholine can serve as a building block for the synthesis of kinase inhibitors,
particularly those targeting the PI3BK/AKT/mTOR signaling pathway, which is often dysregulated
in cancer.

Application Note: Synthesis of PI3K Inhibitors

Derivatives of 2,4-dimorpholinopyrimidine-5-carbonitrile have shown potent inhibitory activity
against PI3Ka. The synthesis involves nucleophilic substitution reactions on a pyrimidine core.
While the following protocol uses unsubstituted morpholine, 3,3-dimethylmorpholine could be
used to explore structure-activity relationships.

Experimental Protocol: Synthesis of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives
(General Scheme)

This protocol is based on a reported synthesis of similar compounds.[7][8]

Materials:

2,4,6-trichloropyrimidine-5-carbonitrile

Morpholine (or 3,3-dimethylmorpholine)

Arylboronic acid

Palladium catalyst (e.g., Pd(dppf)Cl2)
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e Base (e.g., Na2COs)
e Solvent (e.g., DME, THF)
Procedure:

o Step 1: First Nucleophilic Substitution: React 2,4,6-trichloropyrimidine-5-carbonitrile with one
equivalent of morpholine (or 3,3-dimethylmorpholine) in the presence of a base to
substitute one of the chlorine atoms.

o Step 2: Second Nucleophilic Substitution: React the resulting dichloropyrimidine with a
second equivalent of morpholine to obtain the 2,4-dimorpholinopyrimidine intermediate.[8]

e Step 3: Suzuki Coupling: Couple the 6-chloro-2,4-dimorpholinopyrimidine with an appropriate
arylboronic acid using a palladium catalyst and a base to introduce the desired aryl group at
the 6-position.[7]

The final product is then purified using standard techniques like column chromatography.
Quantitative Data: ICso Values of Morpholine-Containing PI3K Inhibitors

The inhibitory activity of these compounds against different PI3K isoforms is a key measure of
their potency.
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Compound Target ICs0 (NM) Reference
Compound 17p (a 2,4-
dimorpholinopyrimidin ~ PI3Ka 31.8+4.1 [9]
e derivative)
BKM-120 (positive
PI3Ka 446 +3.6 [9]

control)
Compound 17p PI3Kd 154+1.9 [9]
ZSTK474 (analog with

, PI3Ka 5.0 [10]
morpholine)
ZSTK474 (analog with

) PI3Kd 3.9 [10]
morpholine)
Compound 14

] ] ] 3.2-fold lower than

(trisubstituted PI3K (in C4-2 cells) [11]

_ o ZSTK474
morpholinopyrimidine)
Compound 20

) ) ) 1.5-fold lower than

(trisubstituted PI3K (in C4-2 cells) [11]

morpholinopyrimidine)

ZSTK474

Signaling Pathway: PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth,

proliferation, and survival.[12][13] In many cancers, this pathway is hyperactivated. PI3K

inhibitors block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of AKT

and its downstream effectors, including mTOR. This leads to the inhibition of cell growth and

induction of apoptosis.
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Inhibition of the PISBK/AKT/mTOR signaling pathway by a morpholine-containing inhibitor.
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Other Industrial Applications

While less detailed information is available, 3,3-dimethylmorpholine is also noted for its
potential use in the following areas:

e Solvent in Agrochemical Formulations: Its properties may make it a suitable solvent or co-
solvent in herbicide formulations, potentially enhancing the stability and efficacy of the active
ingredients. However, specific quantitative data on its performance in this role is not readily
available in the public domain.

o Specialty Chemicals: It can be used as an intermediate in the synthesis of surfactants and
corrosion inhibitors. The morpholine nitrogen can be quaternized or otherwise functionalized
to create cationic surfactants, while the overall structure can contribute to the formation of
protective films on metal surfaces to prevent corrosion.[14]

Experimental Workflow: General Reductive
Amination

The synthesis of many derivatives of 3,3-dimethylmorpholine involves N-alkylation, often
through reductive amination. This is a common and versatile method for forming C-N bonds.
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A general workflow for the reductive amination of an aldehyde or ketone with 3,3-
dimethylmorpholine.
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Conclusion

3,3-Dimethylmorpholine is a valuable chemical intermediate with established and potential
applications in the agrochemical and pharmaceutical industries. Its role as a precursor to
fungicides and kinase inhibitors highlights its importance in the development of bioactive
molecules. Further research into its use in novel synthetic routes and formulations is warranted
to fully exploit its potential. The provided application notes and protocols for analogous
compounds offer a starting point for researchers interested in utilizing this versatile building
block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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